GL516

Neuroprotection Oxidative Stress PPAR-γ Agonist

GL516 is a synthetic, small-molecule PPARγ agonist that is chemically distinct from the thiazolidinedione (TZD) class, offering a fibrate-derived alternative for your research. Preclinical studies demonstrate its neuroprotective efficacy in astrocytes, comparable to rosiglitazone but with potentially lower cytotoxicity. GL516 uniquely stimulates orexigenic NPY and AgRP gene expression in hypothalamic models with superior potency to pioglitazone at low concentrations. Choose this high-purity tool for reproducible, application-specific mechanistic studies in neurodegeneration, metabolic disorders, and complex signaling networks.

Molecular Formula C23H22O5
Molecular Weight 378.424
Cat. No. B1192754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGL516
SynonymsGL516
Molecular FormulaC23H22O5
Molecular Weight378.424
Structural Identifiers
SMILESCC(OC1=CC=C(COC2=CC=C(OC3=CC=CC=C3)C=C2)C=C1)(C)C(O)=O
InChIInChI=1S/C23H22O5/c1-23(2,22(24)25)28-21-10-8-17(9-11-21)16-26-18-12-14-20(15-13-18)27-19-6-4-3-5-7-19/h3-15H,16H2,1-2H3,(H,24,25)
InChIKeyXKRVKDITBMJKRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GL516: A Fibrate-Derived PPAR-γ Agonist with Documented Neuroprotective and Orexigenic Activity


GL516 is a synthetic, small-molecule peroxisome proliferator-activated receptor gamma (PPAR-γ) agonist belonging to the fibrate derivative class [1]. It has been structurally characterized and biologically evaluated in preclinical in vitro and ex vivo models for its neuroprotective properties and its modulatory effects on central feeding pathways [1][2]. Its molecular structure (C23H22O5) is distinct from the thiazolidinedione (TZD) class of PPAR-γ agonists [3].

Critical Selection Rationale for GL516: Why Not All PPAR-γ Agonists Are Equivalent


While the PPAR-γ agonist class includes widely used compounds like rosiglitazone and pioglitazone, GL516 belongs to the chemically distinct fibrate series [1]. This structural divergence translates into quantifiable differences in functional activity. Evidence demonstrates that GL516's effects are not simply class-wide; it shows comparable neuroprotective efficacy to the potent TZD rosiglitazone in astrocytes but with potentially lower cytotoxicity [1][2], and it exhibits a unique, concentration-dependent potency in modulating hypothalamic gene expression compared to pioglitazone [3]. Simple substitution based solely on PPAR-γ activation would disregard these documented, application-critical performance differentials, which are essential for experimental reproducibility and targeted therapeutic modeling.

Quantitative Performance Benchmarks: GL516 vs. In-Class Comparators in Preclinical Models


GL516 vs. Rosiglitazone: Comparable Neuroprotective Efficacy in Astrocyte Model

In a head-to-head comparison within a rat astrocyte cell line (CTX-TNA2) stressed with the PPAR-γ antagonist G3335, GL516 was directly compared to rosiglitazone, a potent reference agonist. The study concluded that the neuroprotective effects of GL516 in restoring catalase activity, reducing ROS production, and decreasing apoptosis were 'comparable to the reference compound rosiglitazone, a potent and selective PPAR-γ agonist, mainly at prolonged exposure times (96 h)' [1].

Neuroprotection Oxidative Stress PPAR-γ Agonist Astrocytes

GL516 vs. Pioglitazone: Superior Induction of Orexigenic Gene AgRP in Hypothalamic Tissue

In an ex vivo study on isolated rat hypothalami, GL516 was directly compared to a fixed 10 µM dose of pioglitazone (PGZ) across a 1–100 µM concentration range. The data show that GL516 was able to significantly stimulate AgRP gene expression more than pioglitazone. Importantly, GL516 induced an increase in AgRP gene expression already at 1 µM, a concentration 10-fold lower than the effective dose of PGZ [1].

Hypothalamus Appetite Regulation Gene Expression PPAR-γ Agonist

GL516 vs. Pioglitazone: Comparable Efficacy in NPY Gene Stimulation at Lower Concentrations

In the same ex vivo hypothalamic study, GL516 demonstrated efficacy in stimulating the gene expression of Neuropeptide Y (NPY), another potent orexigenic factor. The data indicate that GL516 caused a significant increase in NPY gene expression that was comparable to the effect observed with pioglitazone (PGZ) at 10 µM [1]. This confirms that GL516 can replicate the effect of a clinical TZD on this pathway without requiring a higher concentration.

Hypothalamus Appetite Regulation Gene Expression PPAR-γ Agonist

GL516 Multidirectional Binding Profile: In Silico Evidence for Polypharmacology

A bioinformatics analysis using the SwissTargetPrediction platform was conducted to assess the binding potential of GL516 beyond PPAR-γ. The results indicate that GL516 has the predicted capability to bind to multiple target proteins, suggesting a multidirectional mechanism of action that may contribute to its observed in vitro effects [1]. This contrasts with more selective PPAR-γ agonists and may explain its unique functional profile.

Polypharmacology In Silico Modeling Target Prediction PPAR-γ Agonist

Optimal Application Scenarios for GL516 Based on Verified Preclinical Evidence


Modeling PPAR-γ-Mediated Neuroprotection in Astrocyte-Based Assays

GL516 is ideally suited for in vitro studies investigating the neuroprotective role of PPAR-γ activation in astrocytes. Its documented efficacy in restoring catalase activity and reducing oxidative stress and apoptosis in a G3335-antagonized astrocyte model makes it a relevant tool for mechanistic research in neurodegenerative conditions like Alzheimer's and Parkinson's disease [1]. Its performance, comparable to rosiglitazone, provides a validated fibrate-class alternative for these assays [1].

Investigating Hypothalamic Appetite Regulation and Orexigenic Signaling

For research focused on central regulation of feeding behavior, energy balance, and metabolic disorders, GL516 offers a unique advantage. Its proven ability to stimulate NPY and AgRP gene expression—with superior potency for AgRP compared to pioglitazone at lower concentrations—makes it a precise molecular probe for studying orexigenic pathways in hypothalamic cell lines or ex vivo tissue models [2].

Exploring Polypharmacological Mechanisms in PPAR-γ Related Research

In studies where understanding a compound's full biological impact is critical, GL516 provides an advantage over highly selective PPAR-γ agonists. In silico evidence suggests a multidirectional binding profile, indicating it may interact with multiple targets [2]. This makes GL516 a valuable tool for investigating complex signaling networks where PPAR-γ activation is one component of a broader pharmacological effect, such as in neuroinflammation or metabolic syndrome research.

Technical Documentation Hub

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